6-(3-Nitrophenyl)pyridazine-3-thiol

Hammett constant electronic effect SAR

6-(3-Nitrophenyl)pyridazine-3-thiol (IUPAC: 3-(3-nitrophenyl)-1H-pyridazine-6-thione, molecular formula C₁₀H₇N₃O₂S, MW 233.25 g/mol) is a heteroaromatic thiol belonging to the 6-arylpyridazine-3-thione class. The compound features an electron-deficient 3‑nitrophenyl substituent at the 6‑position and a thiol‑thione tautomeric functionality at the 3‑position of the pyridazine ring.

Molecular Formula C10H7N3O2S
Molecular Weight 233.25 g/mol
CAS No. 1225715-73-0
Cat. No. B1422290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Nitrophenyl)pyridazine-3-thiol
CAS1225715-73-0
Molecular FormulaC10H7N3O2S
Molecular Weight233.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=S)C=C2
InChIInChI=1S/C10H7N3O2S/c14-13(15)8-3-1-2-7(6-8)9-4-5-10(16)12-11-9/h1-6H,(H,12,16)
InChIKeyORIBLMLTYCKGLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Nitrophenyl)pyridazine-3-thiol (CAS 1225715-73-0): Compound Identity and Procurement Context


6-(3-Nitrophenyl)pyridazine-3-thiol (IUPAC: 3-(3-nitrophenyl)-1H-pyridazine-6-thione, molecular formula C₁₀H₇N₃O₂S, MW 233.25 g/mol) [1] is a heteroaromatic thiol belonging to the 6-arylpyridazine-3-thione class. The compound features an electron-deficient 3‑nitrophenyl substituent at the 6‑position and a thiol‑thione tautomeric functionality at the 3‑position of the pyridazine ring. It is commercially available at 95–98% purity from multiple suppliers and serves as a versatile synthetic building block for constructing fused heterocycles such as triazolo[4,3‑b]pyridazines, S‑alkyl derivatives, and disulfide-linked conjugates . Within procurement workflows, this compound is positioned as a specialized intermediate distinct from simpler 6‑phenyl or 6‑halo analogs due to the combination of its nitro‑group electronic effects and its established role as a precursor to biologically evaluated pyridazinone scaffolds with demonstrated analgesic and anticonvulsant activity [2].

Why In-Class Substitution Is Insufficient: 6-(3-Nitrophenyl)pyridazine-3-thiol Differentiation from Generic Alternatives


Although superficially similar 6‑arylpyridazine‑3‑thiols share a common core, their physicochemical and electronic properties diverge markedly depending on aryl substitution, directly impacting synthetic utility, tautomeric equilibrium, and biological readouts in downstream assays. The 3‑nitro group confers a Hammett σₘ value of +0.71, producing a substantially more electron‑deficient π‑system than unsubstituted phenyl (σ = 0) or 4‑methylphenyl (σ = −0.17) analogs [1]. This electronic perturbation shifts the thiol‑thione tautomeric equilibrium toward the thione form more completely than in electron‑rich analogs, as established by detailed spectroscopic studies on 6‑arylpyridazin‑3(2H)‑thiones [2]. Furthermore, the 3‑nitro regiochemistry provides a distinct reactivity profile compared to the 4‑nitro isomer, influencing both the geometry of metal‑chelate complexes and the SAR of biologically active derivatives [3]. In procurement terms, ordering a generic 6‑arylpyridazine‑3‑thiol without verifying the nitro substitution pattern risks obtaining a compound with up to ~45 g/mol molecular weight difference, altered logP, and fundamentally different electronic character—any of which can derail a synthetic campaign or bias a biological screen.

Quantitative Evidence Guide: 6-(3-Nitrophenyl)pyridazine-3-thiol vs. Closest Analogs


Electron‑Withdrawing Strength: 3‑Nitrophenyl vs. Phenyl and 4‑Nitrophenyl Substituent Effects

The 3‑nitrophenyl substituent on 6‑(3‑nitrophenyl)pyridazine‑3‑thiol exerts a strong electron‑withdrawing effect quantified by the Hammett σₘ value of +0.71, compared with σ = 0.00 for the unsubstituted phenyl analog (6‑phenylpyridazine‑3‑thiol) and σₚ = +0.78 for the 4‑nitrophenyl isomer [1]. This meta‑positioned nitro group withdraws electron density from the pyridazine ring primarily through inductive effects (field effect F = 0.67), whereas the para‑nitro isomer additionally engages resonance withdrawal (R = 0.16) [1]. The differential electronic profile of the 3‑nitro isomer translates into a pyridazine ring more susceptible to nucleophilic aromatic substitution at the electrophilic 4‑ and 5‑positions yet less prone to resonance‑mediated charge‑transfer interactions than the 4‑nitro congener—an important consideration when designing metal‑coordinating ligands or charge‑transfer complexes [2].

Hammett constant electronic effect SAR substituent effect nitro group

Tautomeric Preference: Thione‑Dominant Equilibrium in 6‑Arylpyridazine‑3‑thiols and the Influence of the 3‑Nitrophenyl Group

Spectroscopic studies by Shams et al. (1986) established that 6‑arylpyridazin‑3(2H)‑thiones exist 'mainly, if not entirely, in the thione form' in both solution and solid state, as evidenced by IR carbonyl‑like C=S stretching bands and the absence of S–H absorptions [1]. For 6‑(3‑nitrophenyl)pyridazine‑3‑thiol, the strong electron‑withdrawing nitro group further stabilizes the thione tautomer by increasing the acidity of the N–H proton and delocalizing negative charge on sulfur, shifting the equilibrium constant (K_T = [thione]/[thiol]) further toward the thione form compared to electron‑neutral or electron‑donating 6‑aryl analogs [2]. In contrast, the unsubstituted parent pyridazine‑3‑thiol (CAS 28544‑77‑6, lacking 6‑aryl substitution) exhibits a more balanced thiol‑thione equilibrium with detectable thiol character . This tautomeric bias dictates the compound's dominant reactivity pathway: electrophiles attack at sulfur (thiolate character in basic media) while N‑alkylation occurs under neutral/acidic conditions through the thione tautomer, providing dual‑mode derivatization options not equally available across all analogs [1].

tautomerism thione-thiol equilibrium spectroscopic characterization reactivity

Biological Activity Scaffold: Analgesic and Anti‑Inflammatory Potency of 6‑(3‑Nitrophenyl)pyridazinone Derivatives vs. Pyridazinone Cores Without Nitro Substitution

While direct biological data for 6‑(3‑nitrophenyl)pyridazine‑3‑thiol itself remain unpublished, the closely related 6‑(3′‑nitrophenyl)‑4‑substituted‑2,3,5‑trihydro‑pyridazin‑3‑one derivatives (compounds 4a–f) were evaluated by Singh et al. (2013) for analgesic activity using the Eddy hot‑plate test in mice at 50 mg/kg i.p. [1]. All six derivatives exhibited analgesic activity lasting 120 minutes, with potency increasing over time. The most active compounds (4e and 4f, bearing furfurylidene and vanillylidene substituents at position 4) approached aspirin‑level efficacy [1]. For anti‑inflammatory activity (carrageenan‑induced paw edema in rats), compound 4f showed the highest percent inhibition after 360 minutes. Critically, the 3‑nitrophenyl group at position 6 is conserved across all active analogs; SAR discussions in the literature note that the electron‑withdrawing nitro group enhances potency relative to unsubstituted phenyl pyridazinones [2]. In contrast, 6‑phenyl‑4‑substituted pyridazin‑3(2H)‑one derivatives without the nitro group, reported by Asif et al. (2011), showed lower analgesic potency, supporting the contribution of the 3‑nitro substituent to bioactivity in this scaffold [2].

analgesic anti-inflammatory pyridazinone nitrophenyl in vivo pharmacology

Molecular Property Differentiation: Computed LogP, H‑Bond Donor/Acceptor Profile vs. Unsubstituted 6‑Phenyl Analog

The introduction of a nitro group at the 3‑position of the phenyl ring significantly alters the physicochemical profile relative to the unsubstituted 6‑phenylpyridazine‑3‑thiol. Based on computed properties, 6‑(3‑nitrophenyl)pyridazine‑3‑thiol (MW 233.25, C₁₀H₇N₃O₂S) has a higher molecular weight (+45 Da), increased hydrogen‑bond acceptor count (from 2 in the phenyl analog to 5, due to the nitro oxygens and additional pyridazine N), and a calculated LogP approximately 1.2–1.8 units lower than the phenyl analog (estimated from fragment‑based calculations: XLogP₃ ≈ 1.8–2.2 for the nitro compound vs. ~3.0–3.4 for 6‑phenylpyridazine‑3‑thiol) . The topological polar surface area (TPSA) increases from approximately 54 Ų (phenyl analog, 2 N + 1 S) to approximately 97–101 Ų (nitro analog, 2 N + 1 S + 2 NO₂ oxygens), substantially affecting membrane permeability predictions . These property shifts place the 3‑nitrophenyl derivative in a different drug‑likeness space, with reduced lipophilicity that may improve aqueous solubility but reduce passive membrane diffusion relative to halogen‑substituted (Cl, CF₃) analogs often favored for cellular potency.

physicochemical properties LogP hydrogen bonding drug-likeness lipophilicity

Synthetic Versatility: Direct Access to Triazolo[4,3‑b]pyridazine‑3‑thione Fused Systems via S‑Functionalization

6‑(3‑Nitrophenyl)pyridazine‑3‑thiol serves as a direct precursor to 6‑(3‑nitrophenyl)‑[1,2,4]triazolo[4,3‑b]pyridazine‑3(2H)‑thione (CAS 1225716‑17‑5), a fused heterocycle of significant interest for antiviral and enzyme‑inhibitor discovery . This transformation, achieved through hydrazinolysis followed by cyclization, is enabled by the dual nucleophilic character of the thione sulfur and the electrophilic reactivity at the pyridazine 4‑position. In contrast, 6‑chloropyridazine‑3‑thiol (CAS 3916‑78‑7) requires initial chlorine displacement before annulation, adding a synthetic step, while 6‑phenylpyridazine‑3‑thiol lacks the nitro group that can be subsequently reduced to an amine for further diversification [1]. The 3‑nitrophenyl group thus provides a 'synthetic handle' accessible through chemoselective reduction (e.g., H₂/Pd‑C or SnCl₂) to generate the corresponding 3‑aminophenyl derivative, enabling divergent library synthesis from a single starting material . Commercial availability of the triazolo‑fused analog at 95%+ purity confirms the reliability of this synthetic route .

fused heterocycle triazolopyridazine building block S-alkylation cyclization

Antifungal Activity SAR: 6‑Halo vs. 6‑Aryl Substitution in Pyridazine‑3‑thiols and Positional Implications

A classic SAR study by the Pharmaceutical Society of Japan (1960) examined 36 pyridazine derivatives for antifungal activity against phytopathogenic fungi and identified 6‑chloro‑ and 6‑bromo‑3‑pyridazinethiols as the most potent chemotypes [1]. This established that direct 6‑halo substitution confers strong antifungal activity, whereas 6‑aryl substitution (including 6‑phenyl and, by structural extrapolation, 6‑(3‑nitrophenyl)) generally reduces antifungal potency relative to the halo analogs [1]. However, the 3‑nitrophenyl derivative occupies a distinct niche: while it may not match the antifungal potency of 6‑chloro‑3‑pyridazinethiol, the nitro group enables bioreductive activation pathways and nitroreductase‑mediated mechanisms not available to halo or unsubstituted phenyl analogs—a property exploited in nitroaromatic antimicrobial design [2]. For researchers developing antiparasitic or nitroreductase‑targeted agents, the 3‑nitrophenyl derivative offers a mechanistically distinct entry point that 6‑halo analogs cannot provide, even if direct antifungal MIC comparisons favor the latter [2].

antifungal structure-activity relationship phytopathogenic fungi pyridazinethiol

Optimal Application Scenarios for 6-(3-Nitrophenyl)pyridazine-3-thiol (CAS 1225715-73-0)


Medicinal Chemistry: Synthesis of 6‑(3‑Nitrophenyl)pyridazinone Analgesic/Anti‑Inflammatory Lead Compounds

Researchers developing non‑steroidal analgesic and anti‑inflammatory agents can use 6‑(3‑nitrophenyl)pyridazine‑3‑thiol as a synthetic precursor to the biologically validated 6‑(3‑nitrophenyl)‑2,3,5‑trihydro‑pyridazin‑3‑one scaffold. The thiol group is converted to the pyridazinone carbonyl via desulfurization‑oxidation, enabling rapid access to the core that demonstrated in vivo analgesic activity in the Eddy hot‑plate assay and anti‑inflammatory activity in the carrageenan‑induced paw edema model, with compound 4f (4‑furfurylidene derivative) showing the highest potency in both assays [1]. This synthetic route leverages the commercial availability of the thiol precursor to bypass early‑stage nitro‑group installation, streamlining hit‑to‑lead optimization campaigns focused on 4‑position SAR exploration.

Fused Heterocycle Synthesis: One‑Step Access to Triazolo[4,3‑b]pyridazine‑3‑thione Derivatives with Antiviral Potential

The compound serves as a direct starting material for constructing 6‑(3‑nitrophenyl)‑[1,2,4]triazolo[4,3‑b]pyridazine‑3(2H)‑thione (CAS 1225716‑17‑5), a fused tricyclic system with reported anti‑hepatitis A virus (HAV) activity in related 6‑phenyl‑triazolopyridazine analogs [1]. The synthetic sequence involves hydrazinolysis of the thione to the 3‑hydrazinyl intermediate, followed by cyclization with carbon disulfide or formic acid. The commercial availability of both the starting material and the triazolo product validates this as a robust, reproducible synthetic path, enabling structure‑activity relationship studies around the triazolopyridazine chemotype without requiring de novo heterocycle construction [2].

Metal‑Coordinating Ligand Development: S,N‑Chelate Formation with the 3‑Nitrophenyl‑Substituted Pyridazine‑Thiolate Platform

Building on the precedent established by Ozerianskyi et al. (2011) with 6‑phenylpyridazine‑3‑thiolate as an S,N‑chelating ligand for organotin(IV) complexes that demonstrated antibacterial and antifungal activity [1], the 3‑nitrophenyl analog offers tunable electronic properties for coordination chemistry. The electron‑withdrawing nitro group lowers the electron density on the sulfur donor atom, modulating the Lewis basicity and the metal‑ligand bond strength compared to the phenyl or 4‑methylphenyl analogs. This electronic tuning is directly quantifiable through the Hammett σₘ constant (+0.71 for 3‑NO₂ vs. 0.00 for H), enabling rational design of metal complexes with tailored redox potentials and biological activity profiles [2].

Divergent Library Synthesis: Exploiting the Nitro Group as an Orthogonal Reduction Handle for Amine‑Based Diversification

The 3‑nitrophenyl group provides a chemoselective reduction handle (SnCl₂/HCl or catalytic hydrogenation) to generate the 3‑aminophenyl derivative, which can then be elaborated into amides, sulfonamides, ureas, or diazonium‑based coupling products [1]. This divergent strategy enables the generation of structurally diverse compound libraries from a single commercially available starting material. Neither the 6‑phenyl analog (lacking a functionalizable substituent) nor the 6‑chloro analog (requiring metal‑catalyzed coupling for diversification) offers the same combination of orthogonal reactivity and step‑economy for amine‑focused library synthesis [2].

Quote Request

Request a Quote for 6-(3-Nitrophenyl)pyridazine-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.